molecular formula C19H16ClN3O4S B2437736 2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid CAS No. 1424358-92-8

2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid

Cat. No. B2437736
CAS RN: 1424358-92-8
M. Wt: 417.86
InChI Key: KQOIVZFCQCXRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C19H16ClN3O4S and its molecular weight is 417.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Chromotropic Properties of Imidazole Derivatives : Research into imidazole derivatives, similar in structure to the compound , has shown the ability to undergo chromotropic transitions under specific conditions. For instance, the addition of acetic acid to certain imidazole precursors leads to new compounds exhibiting reversible photochromic behavior upon UV irradiation. This property is significant for developing materials responsive to light, such as smart coatings and information storage materials (Sakaino, 1983).

  • Antimicrobial Activity of Imidazole Derivatives : A novel synthesis route for imidazothiazole and glycocyamidine derivatives revealed their potential antimicrobial activities. This suggests that structurally similar compounds, including those with the specified acetic acid moiety, could serve as bases for designing new antimicrobial agents (Magd El-Din et al., 2007).

  • Organocatalytic Applications : The use of imidazol-1-yl-acetic acid as an organocatalyst for the synthesis of certain heterocycles under solvent-free conditions indicates the potential of related compounds in catalysis. This could be particularly useful in green chemistry applications where reducing solvent use is desired (Nazari et al., 2014).

  • Synthesis of Acetic Acid via Renewable Routes : Research into the synthesis of acetic acid from CO2, methanol, and H2 utilizing imidazole ligands and bimetallic catalysts underscores the importance of such compounds in developing sustainable chemical processes. This aligns with efforts to convert CO2 into valuable chemicals, mitigating greenhouse gas emissions (Qian et al., 2016).

  • Non-linear Optical Properties : The synthesis and characterization of imidazole derivatives for non-linear optical applications highlight the potential use of such compounds in photonic devices and materials. Understanding their electronic and geometric characteristics can lead to advancements in optoelectronics and information technology (Ahmad et al., 2018).

properties

IUPAC Name

2-[2-[3-[2-(4-chlorophenyl)ethenylsulfonylamino]phenyl]imidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c20-16-6-4-14(5-7-16)8-11-28(26,27)22-17-3-1-2-15(12-17)19-21-9-10-23(19)13-18(24)25/h1-12,22H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOIVZFCQCXRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C3=NC=CN3CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid

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